molecular formula C7H6FNO B12969619 5-Fluoro-4-methylpyridine-2-carbaldehyde

5-Fluoro-4-methylpyridine-2-carbaldehyde

Cat. No.: B12969619
M. Wt: 139.13 g/mol
InChI Key: KZRFTMUHSVGEDK-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylpicolinaldehyde: is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpicolinaldehyde typically involves the fluorination of 4-methylpicolinaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product .

Industrial Production Methods: Industrial production of 5-Fluoro-4-methylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylpicolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpicolinaldehyde is primarily related to its ability to interact with nucleophiles and electrophiles. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing intermediates in chemical reactions. This can lead to selective interactions with biological targets, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: The combination of these substituents can lead to unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-fluoro-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3

InChI Key

KZRFTMUHSVGEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C=O

Origin of Product

United States

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